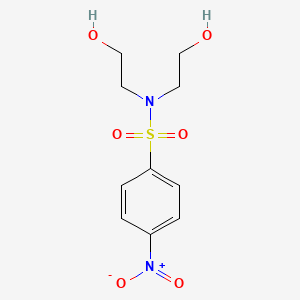

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide, commonly known as BNIT, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. BNIT is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis. The compound has also been shown to possess several unique properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Antiprotozoal Activity

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide derivatives have been explored for their antiprotozoal activity. For example, Nieto et al. (2011) synthesized N-alkoxy analogues of a trypanocidal lead compound and tested their blood-brain barrier permeability and activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. One of the N-hydroxy analogues showed enhanced permeability and displayed low micromolar IC(50) against these pathogens (Nieto et al., 2011).

Chemical Synthesis and Protection of Amines

These compounds are versatile in the preparation of secondary amines and protection of amines. Fukuyama et al. (1995) demonstrated that 2- and 4-Nitrobenzenesulfonamides can undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These sulfonamides could be deprotected via Meisenheimer complexes, producing secondary amines in high yields (Fukuyama et al., 1995).

Application in Carbonic Anhydrase Inhibition

Sapegin et al. (2018) investigated 4-Chloro-3-nitrobenzenesulfonamide, a related compound, for its ability to inhibit human carbonic anhydrases. They found that primary sulfonamide functionality enables [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Catalytic Applications

Dayan et al. (2019) synthesized a Nickel (II) complex using N-(2-aminophenyl)benzenesulfonamide and explored its catalytic efficiency in the reduction of nitroarenes. They demonstrated significant conversion rates in the reduction reaction of nitroarenes, contributing to green chemistry applications (Dayan et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been studied for their intra-molecular interactions. Bolger and Gourdon (1995) determined the crystal structure of a related compound, highlighting the importance of such studies in understanding molecular conformation (Bolger & Gourdon, 1995).

Ionic Liquids Formation

Gruzdev et al. (2018) studied the interaction of triethanolamine with sulfonamides, including 4-nitrobenzenesulfonamide, demonstrating the formation of protic ionic liquids. This research contributes to the understanding of hydrogen-bonded complexes and salt formations in chemical reactions (Gruzdev et al., 2018).

properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c13-7-5-11(6-8-14)19(17,18)10-3-1-9(2-4-10)12(15)16/h1-4,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZDDZOWDLQNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)

![3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2833274.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)

![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)